

Application Note: Scalable Synthesis of 4-(11-Hydroxyundecyloxy)benzaldehyde

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Compound of Interest

Compound Name:	4-(11-Hydroxyundecyloxy)benzaldehyde
CAS No.:	124389-14-6
Cat. No.:	B056234

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Abstract & Context

This application note details an optimized protocol for the synthesis of **4-(11-hydroxyundecyloxy)benzaldehyde** (CAS: 124389-14-6). This molecule is a critical bifunctional building block in materials science, serving as a mesogenic core for liquid crystals and a versatile anchor for Self-Assembled Monolayers (SAMs).

The procedure utilizes a Williamson Ether Synthesis strategy, optimized for high yield (>85%) and purity suitable for electronic-grade applications. Unlike generic protocols, this method addresses specific challenges such as the solubility of long-chain alkyl halides and the prevention of side reactions (e.g., Cannizzaro disproportionation) through precise base selection and temperature control.

Chemical Strategy & Mechanism[1][2][3][4]

The synthesis involves the

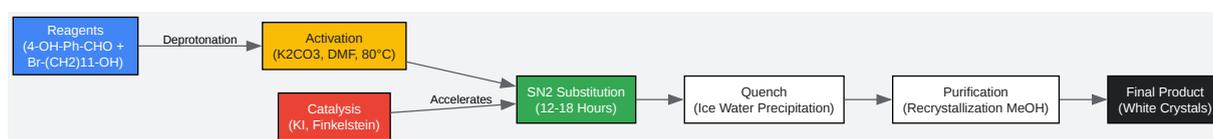
alkylation of 4-hydroxybenzaldehyde with 11-bromo-1-undecanol.

Key Mechanistic Considerations:

- Selectivity: The phenolic hydroxyl group (

-) is significantly more acidic than the primary aliphatic alcohol on the undecyl chain (
-). By using Potassium Carbonate (
-), we selectively deprotonate the phenol without activating the aliphatic alcohol, preventing self-polymerization of the alkylating agent.
- Finkelstein Catalysis: Potassium Iodide (KI) is added to generate the more reactive alkyl iodide in situ (
-), accelerating the reaction kinetics in polar aprotic solvents.

Reaction Workflow



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Caption: Optimized workflow for the synthesis of **4-(11-hydroxyundecyloxy)benzaldehyde**.

Materials & Equipment

Reagents Table:

Reagent	CAS No.[1][2] [3][4]	MW (g/mol)	Equiv.	Role
4-Hydroxybenzaldehyde	123-08-0	122.12	1.0	Substrate
11-Bromo-1-undecanol	1611-56-9	251.20	1.1	Alkylating Agent
Potassium Carbonate ()	584-08-7	138.21	2.5	Base
Potassium Iodide (KI)	7681-11-0	166.00	0.1	Catalyst
DMF (N,N-Dimethylformamide)	68-12-2	73.09	Solvent	Reaction Medium
Methanol	67-56-1	32.04	Solvent	Recrystallization

Equipment:

- 250 mL Round-bottom flask (3-neck preferred).
- Reflux condenser with drying tube (CaCl₂) or inlet.
- Magnetic stirrer and oil bath/heating mantle.
- Vacuum filtration setup (Buchner funnel).

Detailed Experimental Protocol

Step 1: Reaction Setup

- Charge the Flask: In a 250 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (2.44 g, 20.0 mmol) in DMF (40 mL).
- Base Addition: Add anhydrous (6.91 g, 50.0 mmol). The solution may turn yellow due to phenoxide formation. Stir for 15 minutes at room temperature to ensure complete deprotonation.
- Reagent Addition: Add 11-bromo-1-undecanol (5.53 g, 22.0 mmol) and KI (0.33 g, 2.0 mmol).
 - Note: If the bromide is solid, dissolve it in a minimum amount of DMF before addition to ensure homogeneity.

Step 2: Reaction

- Heating: Equip the flask with a condenser and heat the mixture to 80°C.
 - Critical: Do not exceed 100°C. Higher temperatures increase the risk of oxidizing the aldehyde or alkylating the aliphatic alcohol.
- Monitoring: Stir vigorously for 12–18 hours.
 - TLC Control: Use Silica Gel plates (Eluent: Hexane/Ethyl Acetate 2:1). The starting phenol () should disappear; the product will appear as a higher spot ().

Step 3: Workup

- Quench: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into ice-cold water (400 mL) with vigorous stirring.
- Precipitation: The product should precipitate as a white to off-white solid. Stir for 30 minutes to dissolve inorganic salts (

, Excess

).

- Filtration: Filter the solid using a Buchner funnel. Wash the filter cake copiously with water (mL) to remove residual DMF.

Step 4: Purification

- Recrystallization: Transfer the crude damp solid to a flask. Add Methanol (~50-80 mL) and heat to reflux until fully dissolved.
 - Option: If the solution is colored, add activated charcoal, reflux for 5 mins, and filter hot.
- Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 2 hours.
- Isolation: Filter the purified white crystals, wash with cold methanol, and dry under vacuum at 40°C for 6 hours.

Quality Control & Validation

To ensure the integrity of the synthesized material, compare your data against these standard parameters.

Physical Properties

Parameter	Specification	Validation Note
Appearance	White crystalline powder	Yellowing indicates oxidation or residual phenol.
Melting Point	62.0 – 66.0 °C	Sharp range (<2°C) confirms high purity [1].
Yield	85 – 92%	Lower yield suggests incomplete reaction or loss during workup.

Spectroscopic Characterization (Self-Validating)

The structure is confirmed if the NMR spectrum contains the specific signals listed below.

¹H NMR (400 MHz,

,

ppm):

Shift ()	Multiplicity	Integration	Assignment	Structural Logic
9.88	Singlet (s)	1H	CHO	Characteristic aldehyde proton.
7.83	Doublet (d)	2H	Ar-H (ortho to CHO)	Deshielded by electron-withdrawing carbonyl.
6.99	Doublet (d)	2H	Ar-H (ortho to OR)	Shielded by electron-donating ether oxygen.
4.04	Triplet (t)	2H	Ar-O-CH	Ether linkage protons.
3.64	Triplet (t)	2H	CH -OH	Terminal hydroxymethyl protons.
1.81	Multiplet (m)	2H	O-CH -CH	-protons to the ether.
1.20-1.60	Multiplet (m)	16H	Alkyl Chain	Internal methylene backbone.

Troubleshooting Guide

Issue: Low Yield / Incomplete Reaction

- Cause: Wet DMF or old

.

- Solution: Water inhibits the

reaction by solvating the nucleophile. Ensure DMF is anhydrous (store over molecular sieves) and

is freshly dried.

Issue: Oily Product

- Cause: Residual DMF or mixed impurities preventing crystallization.

- Solution: Dissolve the oil in Ethyl Acetate, wash with water (

), dry over

, and evaporate. Then attempt recrystallization from Hexane/Ethyl Acetate (10:1) instead of Methanol.

Issue: Product Oxidation (Benzoic Acid formation)

- Cause: Exposure to air at high temperatures.
- Solution: Ensure the reaction is kept under an inert atmosphere (or Ar) if running above 80°C or for extended periods (>24h).

References

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Sources

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- [2. 4-\(11-Hydroxyundecyloxy\)benzaldehyde | 124389-14-6 | Tokyo Chemical Industry Co., Ltd.\(APAC\) \[tcichemicals.com\]](#)
- [3. 123-08-0 CAS MSDS \(4-Hydroxybenzaldehyde\) Melting Point Boiling Point Density CAS Chemical Properties \[chemicalbook.com\]](#)
- [4. 123-08-0 CAS MSDS \(4-Hydroxybenzaldehyde\) Melting Point Boiling Point Density CAS Chemical Properties \[chemicalbook.com\]](#)
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